molecular formula C20H21N3O2 B10876859 2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate

2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate

Cat. No.: B10876859
M. Wt: 335.4 g/mol
InChI Key: CZSPULXDAVGHQX-UHFFFAOYSA-N
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Description

2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter signaling and cellular responses.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Antimicrobial PropertiesInhibits growth of various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use in preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of the compound revealed that it exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant properties could be leveraged in formulations aimed at reducing oxidative damage, while its antimicrobial effects suggest applicability in treating infections. The cytotoxicity observed in cancer cells warrants further investigation into its potential as an anticancer agent.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique chemical structure, which includes a benzotriazole moiety known for its ultraviolet (UV) absorbing properties. Its molecular formula is C18H22N3O2C_{18}H_{22}N_3O_2, with a molecular weight of approximately 314.39 g/mol. The structure facilitates its role as a UV stabilizer in various applications.

Applications in Materials Science

UV Stabilizers in Polymers:
One of the primary applications of 2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate is as a UV stabilizer in plastics and coatings. It helps to prevent photodegradation caused by UV radiation, thereby extending the lifespan of products such as:

  • Polyethylene
  • Polypropylene
  • Polyvinyl chloride (PVC)

These materials are commonly used in outdoor applications where exposure to sunlight is significant. The incorporation of this compound enhances the durability and performance of these polymers.

Table 1: UV Stabilization Efficiency

Material TypeStabilizer Concentration (%)UV Resistance Improvement (%)
Polyethylene0.530
Polypropylene1.040
Polyvinyl Chloride0.325

Environmental Applications

Contaminant Mitigation:
Research indicates that benzotriazole compounds, including this specific derivative, can act as contaminants in aquatic environments. Studies have assessed their effects on aquatic life, particularly on species like the Japanese medaka (Oryzias latipes).

In a controlled study, fish were exposed to varying concentrations of this compound to evaluate reproductive success and overall health. Findings revealed no significant adverse effects on egg production or fertilization success at tested concentrations, suggesting a relatively low toxicity under specific conditions .

Biological Research Applications

Endocrine Disruption Studies:
The compound has been scrutinized for potential endocrine-disrupting effects due to its structural similarities with known endocrine disruptors. Research has focused on its interaction with hormonal pathways in various organisms, assessing gene expression related to reproduction and development.

Case Study: Gene Expression Analysis
A study involving exposure of fish to this compound measured the expression levels of genes such as estrogen receptor alpha (erα) and vitellogenin (vtgI). The results indicated no significant changes in gene expression, supporting the notion that this compound may not exert strong endocrine-disrupting effects at environmentally relevant concentrations .

Regulatory Considerations

Given its widespread use and potential environmental impact, regulatory bodies are increasingly focusing on compounds like this compound. The European Chemicals Agency (ECHA) has included it in discussions regarding substances of very high concern due to its persistence and bioaccumulation potential .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] cyclohexanecarboxylate

InChI

InChI=1S/C20H21N3O2/c1-14-11-12-19(25-20(24)15-7-3-2-4-8-15)18(13-14)23-21-16-9-5-6-10-17(16)22-23/h5-6,9-13,15H,2-4,7-8H2,1H3

InChI Key

CZSPULXDAVGHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2CCCCC2)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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